2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1989659-23-5
VCID: VC4446497
InChI: InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H
SMILES: C1CCC(CC1)(CC(=O)N)CN.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride

CAS No.: 1989659-23-5

Cat. No.: VC4446497

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71

* For research use only. Not for human or veterinary use.

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride - 1989659-23-5

Specification

CAS No. 1989659-23-5
Molecular Formula C9H19ClN2O
Molecular Weight 206.71
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H
Standard InChI Key QUQJGAUUTJZCBN-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)N)CN.Cl

Introduction

Chemical Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves multi-step organic reactions. A patented method for analogous compounds, such as gabapentin (1-(aminomethyl)cyclohexyl acetic acid), provides a foundational framework . Key steps include:

  • Cyclohexane Derivative Preparation: Starting with cyclohexane precursors, nitromethylation introduces a nitro group to the cyclohexyl ring. For example, 1-(nitromethyl)cyclohexyl acetic acid derivatives are synthesized via condensation reactions .

  • Hydrogenation: Catalytic hydrogenation using palladium on carbon reduces the nitro group to an amine. This step, conducted under ambient pressure in methanol, yields the aminomethyl intermediate .

  • Acetylation: The amine reacts with acetylating agents (e.g., acetic anhydride) to form the acetamide moiety.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free base into its stable hydrochloride salt .

Alternative routes may employ different acylating agents or amine-protecting groups to optimize yield and purity .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A typical batch process involves:

  • Reactor Setup: Stainless steel reactors equipped with temperature and pressure controls.

  • Catalyst Recovery: Palladium catalysts are filtered and recycled to reduce costs .

  • Crystallization: The final product is purified via solvent evaporation and recrystallization from tetrahydrofuran (THF)-methanol mixtures, achieving >80% yield .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A cyclohexyl ring providing steric bulk and hydrophobicity.

  • An aminomethyl group (-CH₂NH₂) conferring basicity and reactivity.

  • An acetamide group (-NHCOCH₃) enhancing hydrogen-bonding capacity.

  • A hydrochloride counterion improving solubility in aqueous media .

Physical Characteristics

  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water (>100 mg/mL) and polar solvents (methanol, ethanol).

  • Stability: Stable at room temperature; decomposes above 200°C .

PropertyValue
Molecular FormulaC₉H₁₉ClN₂O
Molecular Weight206.72 g/mol
Melting Point164–169°C
pKa (amine)~9.5

Biological and Pharmacological Profile

Buffering Capacity

As a non-ionic organic buffer, the compound maintains pH stability in biological assays (pH 6–8.5). Its low membrane permeability minimizes interference with cellular processes, making it ideal for:

  • Cell culture media.

  • Enzyme kinetics studies.

  • Protein purification .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Gabapentin Analogs: Modified derivatives with enhanced bioavailability .

  • Protein Degraders: Incorporated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

Material Science

  • Polymer Stabilization: Its amine group quenches free radicals, extending polymer lifespan.

  • Coordination Chemistry: Acts as a ligand for transition metals in catalytic systems.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: <sup>1</sup>H NMR (D₂O, 400 MHz) δ 1.2–1.8 (m, cyclohexyl), 2.1 (s, acetamide CH₃), 3.0 (br s, NH₂).

  • Mass Spectrometry: ESI-MS m/z 169.1 [M-Cl]<sup>+</sup>.

Comparative Analysis with Structural Analogs

Compared to 2-Amino-N-cyclohexyl-acetamide hydrochloride (CAS 14432-21-4) , which lacks the cyclohexyl-aminomethyl group, the target compound exhibits:

  • Higher molecular weight (206.72 vs. 192.69 g/mol).

  • Enhanced aqueous solubility due to the hydrochloride salt.

  • Broader pH buffering range.

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